

# An In-depth Technical Guide to Hex-5-en-1-amine

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## Compound of Interest

Compound Name: Hex-5-en-1-amine

Cat. No.: B1268122

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **Hex-5-en-1-amine**, a valuable bifunctional molecule in organic synthesis. With both a terminal amine and an alkene group, it serves as a versatile building block for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

## Core Molecular Data

**Hex-5-en-1-amine** is a colorless liquid with the following key molecular identifiers and properties.

Parameter	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>13</sub> N	[1][2][3]
Molecular Weight	99.17 g/mol	[1][3]
Alternate Molecular Weight	99.174 g/mol	[2]
Alternate Molecular Weight	99.18 g/mol	
CAS Number	34825-70-2	[1][2]
IUPAC Name	hex-5-en-1-amine	[1]
Canonical SMILES	C=CCCCCN	[1]
InChI Key	FICBXRYQMBKLJJ-UHFFFAOYSA-N	[1]

## Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis and analysis of **Hex-5-en-1-amine** are not readily available in the provided search results, general methodologies for the synthesis of similar unsaturated amines can be adapted. A plausible synthetic route involves the reductive amination of a corresponding unsaturated aldehyde or ketone.

### Conceptual Synthesis via Reductive Amination:

A common method for synthesizing primary amines is the reductive amination of a carbonyl compound. For **Hex-5-en-1-amine**, this would conceptually involve the following steps:

- **Starting Material:** The synthesis would begin with 5-hexenal.
- **Imine Formation:** 5-hexenal would be reacted with ammonia to form the corresponding imine.
- **Reduction:** The intermediate imine would then be reduced to the primary amine, **Hex-5-en-1-amine**, using a suitable reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) or catalytic hydrogenation.

### General Protocol for Reductive Amination of an Aldehyde:

- **Reaction Setup:** To a stirred solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol), an excess of the amine source (e.g., ammonia in methanol or ammonium chloride) is added.
- **Imine Formation:** The reaction mixture is stirred at room temperature to facilitate the formation of the imine. The progress of this step can be monitored by techniques such as TLC or NMR.
- **Reduction:** Once imine formation is significant, a reducing agent (e.g., sodium borohydride, added portion-wise) is introduced to the reaction mixture, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
- **Work-up:** After the reaction is complete, the mixture is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent.

- Purification: The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield the pure amine.

## Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of an unsaturated amine, which can be conceptually applied to the synthesis of **Hex-5-en-1-amine**.



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A logical workflow for the synthesis of **Hex-5-en-1-amine**.

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## References

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